molecular formula C19H18FN3O3 B2488901 3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide CAS No. 2224125-00-0

3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide

Cat. No.: B2488901
CAS No.: 2224125-00-0
M. Wt: 355.369
InChI Key: ZZQMOORGWATCST-UHFFFAOYSA-N
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Description

3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetamido group, a fluorophenyl group, and an oxoazetidinyl moiety, making it an interesting subject for chemical studies and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the formation of the azetidinone ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via a substitution reaction. The acetamido group is then added through an acylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamido-N-[1-(4-chlorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide
  • 3-Acetamido-N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide

Uniqueness

3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-11-3-4-13(9-16(11)21-12(2)24)18(25)22-17-10-23(19(17)26)15-7-5-14(20)6-8-15/h3-9,17H,10H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQMOORGWATCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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